2-(2-Hydroxy-5-nitrophenoxy)acetic acid
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Overview
Description
2-(2-Hydroxy-5-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.14 g/mol . This compound is characterized by the presence of a hydroxy group, a nitro group, and a phenoxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid typically involves the nitration of phenoxyacetic acid derivatives. One common method includes the nitration of 2-hydroxyphenoxyacetic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-(2-Amino-5-hydroxyphenoxy)acetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2-Hydroxy-5-nitrophenoxy)acetic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)acetic acid: Similar structure but lacks the hydroxy group.
2-Hydroxy-5-nitrobenzoic acid: Similar functional groups but different core structure.
4-Nitrophenoxyacetic acid: Similar functional groups but different substitution pattern.
Uniqueness
2-(2-Hydroxy-5-nitrophenoxy)acetic acid is unique due to the presence of both hydroxy and nitro groups on the phenoxyacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-(2-hydroxy-5-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,10H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTDHBIRABGBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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